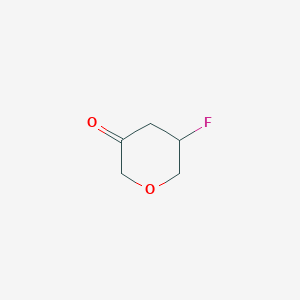

5-Fluorodihydro-2H-pyran-3(4H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H7FO2 |

|---|---|

Molecular Weight |

118.11 g/mol |

IUPAC Name |

5-fluorooxan-3-one |

InChI |

InChI=1S/C5H7FO2/c6-4-1-5(7)3-8-2-4/h4H,1-3H2 |

InChI Key |

RBMXNKRHBPSMPK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCC1=O)F |

Origin of Product |

United States |

The Evolution of Synthetic Strategies for Fluorinated Cyclic Ketones

The introduction of fluorine into cyclic ketones is a synthetic challenge that has been met with increasingly sophisticated methods over the years. The creation of a molecule such as 5-Fluorodihydro-2H-pyran-3(4H)-one would likely rely on modern electrophilic fluorination techniques.

Historically, the synthesis of fluorinated ketones was often arduous, but the development of electrophilic fluorinating agents has revolutionized the field. Reagents like Selectfluor® (F-TEDA-BF4) have become workhorses in organic synthesis for their ability to deliver a fluorine cation (F+) equivalent to a nucleophilic substrate, such as an enol or enolate derived from a ketone. The electrophilic fluorination of heterocyclic systems, such as 1,2-dihydropyridines, to produce fluorinated dihydropyridines has been successfully demonstrated using Selectfluor®. rsu.lvmdpi.comnih.gov This approach is highly relevant for the potential synthesis of this compound from its non-fluorinated precursor, dihydro-2H-pyran-3(4H)-one.

The mechanism of such a reaction would likely involve the formation of an enol or enolate from the parent ketone, which then attacks the electrophilic fluorine source. mdpi.com However, the regioselectivity of this fluorination can be complex, influenced by both steric and electronic factors, and the potential for difluorination can present a challenge that requires careful optimization of reaction conditions.

Below is a table of common electrophilic fluorinating agents used in modern synthesis.

| Reagent Name | Chemical Name | Common Applications |

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Fluorination of enolates, silyl (B83357) enol ethers, aromatic and heterocyclic compounds. mdpi.com |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Fluorination of a wide range of nucleophiles, including carbanions, enolates, and enamines. mdpi.com |

| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxyfluorination of alcohols and carbonyls. nih.gov |

| Sulfur Tetrafluoride (SF4) | Sulfur Tetrafluoride | Deoxyfluorination of carbonyl compounds and alcohols. youtube.com |

The Significance of Dihydropyranone Scaffolds in Modern Organic Synthesis

The dihydropyranone core is a privileged scaffold in organic chemistry, appearing in numerous natural products and serving as a versatile building block for more complex molecules. nih.gov Specifically, the dihydro-2H-pyran-3(4H)-one structure is a known entity, with established, practical synthetic procedures. researchgate.netresearchgate.net

One common route to the parent ketone, dihydro-2H-pyran-3(4H)-one, starts from the readily available α-ketoglutaric acid, achieving the target in four steps. researchgate.net The chemistry of these scaffolds is of considerable interest as they are reactive substrates for constructing racemic monosaccharides, Michael adducts, and various pharmaceuticals. researchgate.net The 2H-pyran ring is a structural motif found in many natural products and is a key intermediate in their total synthesis. nih.gov

Modern synthetic chemistry has developed various catalytic methods to access substituted dihydropyranone derivatives. These include:

Achmatowicz Rearrangement: An oxidative rearrangement of furfuryl alcohols to yield dihydropyranones, which serves as a powerful tool for synthesizing carbohydrate-like structures. organic-chemistry.org

Four-Component Reactions: Protocols have been developed for the efficient synthesis of structurally diverse 3,4-dihydro-2H-pyrans from aromatic aldehydes, cyclic 1,3-dicarbonyls, arylamines, and dimethyl acetylenedicarboxylate. nih.gov

Catalytic Ring-Closing Metathesis: This method provides an efficient route to endocyclic enol lactones, including dihydropyranones.

The table below summarizes some of the key synthetic strategies employed to construct the dihydropyranone ring system.

| Synthetic Strategy | Description | Key Reactants |

| From α-Ketoglutaric Acid | A multi-step synthesis to produce the parent dihydro-2H-pyran-3(4H)-one. researchgate.net | α-Ketoglutaric acid |

| Achmatowicz Rearrangement | Oxidative ring expansion of furfuryl alcohols. organic-chemistry.org | Furfuryl alcohols, oxidizing agent |

| Multi-component Reactions | Condensation reactions involving several components to build the heterocyclic ring in one pot. nih.gov | Aldehydes, 1,3-dicarbonyls, amines, alkynes |

| Knoevenagel/Electrocyclization | A strategy involving a Knoevenagel condensation followed by an electrocyclization to form the 2H-pyran ring. nih.gov | 1,3-dicarbonyl compounds, enals |

The Strategic Incorporation of Fluorine in Heterocyclic Systems

Retrosynthetic Disconnections and Planning

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. researchgate.net For this compound, two principal retrosynthetic disconnections guide the synthetic strategy.

Disconnection 1: The Carbon-Fluorine (C-F) Bond: The most logical initial disconnection is at the C-F bond. This suggests that the fluorine atom could be introduced onto a pre-formed dihydro-2H-pyran-3(4H)-one scaffold. This approach bifurcates into two distinct forward synthetic methodologies:

Electrophilic Fluorination: This involves the reaction of an enolate or enol equivalent of dihydro-2H-pyran-3(4H)-one with an electrophilic fluorine source ("F+").

Nucleophilic Fluorination: This requires a precursor with a suitable leaving group (e.g., a hydroxyl or sulfonate ester) at the C5 position, which is subsequently displaced by a nucleophilic fluoride (B91410) anion ("F-").

Disconnection 2: The Dihydropyranone Ring: A second set of disconnections involves breaking the bonds of the heterocyclic ring itself. This suggests a de novo synthesis where the ring is constructed from acyclic precursors, with the fluorine atom potentially incorporated into one of the starting materials. A plausible disconnection across the C2-O1 and C3-C4 bonds points towards starting materials such as a fluorinated hydroxy-aldehyde or equivalent synthons that can undergo an intramolecular cyclization.

These retrosynthetic pathways form the basis for the practical synthetic approaches detailed below.

De Novo Synthesis Approaches

De novo synthesis involves constructing the target molecule from basic starting materials. For this compound, this entails both the formation of the pyranone ring and the incorporation of the fluorine atom.

Alternative, more general strategies for forming substituted dihydropyran and tetrahydropyran (B127337) rings could also be adapted. These include:

Prins Cyclization: This reaction involves the acid-catalyzed condensation of an alkene or alkyne with an aldehyde. nih.gov A silyl-Prins cyclization, for instance, can be highly stereoselective in forming dihydropyran structures. mdpi.com A hypothetical route could involve the cyclization of a fluorinated homoallylic alcohol with an aldehyde.

Hetero-Diels-Alder Reaction: This [4+2] cycloaddition between a diene and a heterodienophile (like an aldehyde or ketone) is a powerful tool for constructing six-membered heterocycles. organic-chemistry.org An inverse electron demand hetero-Diels-Alder reaction, catalyzed by C2-symmetric bis(oxazoline)-Cu(II) complexes, has been shown to be effective for α,β-unsaturated carbonyl compounds. organic-chemistry.org

The introduction of fluorine is a pivotal step that defines the character of the target molecule. The choice between electrophilic and nucleophilic methods depends on the availability of precursors and the desired reaction conditions.

Electrophilic fluorination introduces a fluorine atom by reacting a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org In this strategy, the dihydro-2H-pyran-3(4H)-one core would be synthesized first, followed by fluorination. The reaction would likely proceed via the formation of a ketone enolate or a silyl (B83357) enol ether at the C4-C5 position, which then attacks the electrophilic fluorine reagent.

A variety of modern electrophilic fluorinating reagents, typically featuring a nitrogen-fluorine (N-F) bond, are available. wikipedia.orgrsc.org These agents are generally more stable and safer to handle than elemental fluorine. wikipedia.org The reactivity of these N-F reagents can be tuned by the electronic nature of the groups attached to the nitrogen atom. rsc.org

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Structure | Key Characteristics |

|---|---|---|---|

| Selectfluor® | F-TEDA-BF₄ | Highly effective, versatile, and commercially available; used for fluorinating a wide range of nucleophiles, including enolates and silyl enol ethers. wikipedia.orgrsc.org | |

| N-Fluorobenzenesulfonimide | NFSI | A powerful and widely used reagent for fluorinating activated methylene (B1212753) compounds, enolates, and other carbon nucleophiles. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | | An effective electrophilic fluorinating agent. wikipedia.org |

The application of these reagents to a pyrazole (B372694) system has been demonstrated, showcasing their utility for heterocyclic fluorination. rsc.org

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. ucla.edu This represents a significant synthetic challenge due to the low solubility, high basicity, and strong hydration of common fluoride sources like alkali metal fluorides. ucla.edu

For the synthesis of this compound, this pathway would necessitate a precursor such as 5-Hydroxydihydro-2H-pyran-3(4H)-one or its sulfonylated derivative (e.g., tosylate, mesylate). The hydroxyl or sulfonate group would then be displaced in an Sₙ2 reaction by a nucleophilic fluoride source.

Researchers have developed various reagents and strategies to overcome the challenges of nucleophilic fluorination. ucla.edu

Table 2: Common Nucleophilic Fluoride Sources

| Reagent Name | Formula | Key Characteristics |

|---|---|---|

| Tetrabutylammonium fluoride | TBAF | A common fluoride source, often used in anhydrous form to increase nucleophilicity. nih.gov |

| Cesium fluoride | CsF | Often used in polar aprotic solvents; its effectiveness can be enhanced by the presence of phase-transfer catalysts or by using spray-dried preparations. |

| Potassium fluoride | KF | An economical fluoride source, often used in combination with crown ethers (e.g., 18-crown-6) to enhance solubility and reactivity. |

| PyFluor | N/A | A stable, low-cost deoxyfluorination reagent developed to fluorinate a broad range of alcohols with minimal elimination side products. ucla.edu |

The success of this approach hinges on the ability to selectively prepare the C5-substituted precursor and achieve efficient displacement without promoting elimination or other side reactions.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient route to complex molecules. nih.govmdpi.com While no specific MCR has been reported for this compound, the general strategy is promising.

The synthesis of various 4H-pyran derivatives has been achieved through three-component reactions involving an aldehyde, an active methylene compound (like malononitrile), and a β-dicarbonyl compound. researchgate.netnih.gov A four-component reaction of arylamines, dimethyl acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones has also been developed to produce dihydropyran structures. acs.org

A hypothetical MCR for the target compound could involve:

Using a fluorinated building block, such as a fluorinated β-ketoester, in a known pyran-forming MCR.

Developing a novel MCR that brings together simpler, non-fluorinated fragments and incorporates a fluorinating agent directly into the reaction cascade.

The development of such a pathway would represent a significant advancement in synthetic efficiency for this class of fluorinated heterocycles. nih.gov

Strategic Fluorination Methods

Stereoselective Synthesis of Enantiopure this compound

Achieving enantiopure forms of this compound is critical for its potential applications in pharmaceuticals and agrochemicals, as different enantiomers can exhibit vastly different biological activities. The primary strategies to achieve this involve asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalysis in Fluorinated Pyranone Construction

Asymmetric catalysis offers a direct and efficient method for the enantioselective synthesis of chiral fluorinated compounds. This approach typically involves the use of a chiral catalyst to control the stereochemical outcome of the fluorination reaction on a prochiral precursor.

One potential strategy for the synthesis of enantiopure this compound is the enantioselective fluorination of the corresponding enolate or enol ether of dihydro-2H-pyran-3(4H)-one. This can be achieved using electrophilic fluorinating agents in the presence of a chiral catalyst.

Catalytic Systems:

Chiral Metal Complexes: Palladium and Nickel complexes with chiral ligands such as BINAP have been successfully employed for the enantioselective fluorination of β-ketoesters. nih.gov A similar catalytic system could be adapted for the fluorination of an appropriate β-ketoester precursor to the pyranone ring or directly on the pyranone scaffold. For instance, a chiral palladium catalyst could coordinate with the enolate of dihydro-2H-pyran-3(4H)-one, creating a chiral environment that directs the attack of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to one face of the enolate, leading to the desired enantiomer of the product.

Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze asymmetric fluorinations. These organocatalysts can form a chiral enamine intermediate with the ketone, which then reacts with an electrophilic fluorine source. The stereochemistry of the final product is dictated by the chiral environment created by the catalyst. While this has been demonstrated for various cyclic ketones, its application to dihydro-2H-pyran-3(4H)-one would require specific optimization.

A hypothetical reaction scheme using a chiral organocatalyst is presented below:

Table 1: Hypothetical Asymmetric Fluorination via Organocatalysis

| Reactant | Catalyst | Fluorinating Agent | Product | Potential Enantiomeric Excess (ee) |

| Dihydro-2H-pyran-3(4H)-one | Chiral Proline Derivative | N-Fluorobenzenesulfonimide (NFSI) | (R)- or (S)-5-Fluorodihydro-2H-pyran-3(4H)-one | >90% (by analogy to similar systems) |

The success of these methods would depend on the careful selection of the catalyst, solvent, and reaction conditions to achieve high yields and enantioselectivities.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed. This approach provides a reliable method for asymmetric synthesis.

For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a chiral alcohol could be used to form a chiral acetal (B89532) at a strategic position on a precursor that is then cyclized to form the pyranone ring. The fluorination step would then be directed by the steric hindrance of the chiral auxiliary.

A potential synthetic sequence is outlined below:

Attachment of Chiral Auxiliary: Reaction of a suitable acyclic precursor with a chiral diol (e.g., derived from tartaric acid) to form a chiral acetal.

Cyclization: Intramolecular reaction to form the dihydropyranone ring, now bearing the chiral auxiliary.

Diastereoselective Fluorination: Fluorination of the pyranone ring at the C5 position. The bulky chiral auxiliary would shield one face of the molecule, leading to the preferential formation of one diastereomer.

Removal of Chiral Auxiliary: Hydrolysis of the acetal to remove the chiral auxiliary and reveal the enantiopure this compound.

Table 2: Chiral Auxiliary-Mediated Synthesis Strategy

| Step | Description | Key Reagents | Intermediate/Product |

| 1 | Attachment of Auxiliary | Chiral Diol, Acid Catalyst | Chiral Acetal Precursor |

| 2 | Cyclization | Base or Acid | Dihydropyranone with Auxiliary |

| 3 | Fluorination | Electrophilic Fluorinating Agent | Diastereomerically Enriched Fluorinated Pyranone |

| 4 | Removal of Auxiliary | Acidic Hydrolysis | Enantiopure this compound |

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. nih.gov For the synthesis of enantiopure fluorinated compounds, enzymes such as fluorinases and ene reductases are of particular interest. nih.govchemrxiv.org

Fluorinases: These enzymes are capable of catalyzing the formation of a carbon-fluorine bond. nih.gov While naturally occurring fluorinases are rare, engineered variants could potentially be developed to directly and enantioselectively fluorinate dihydro-2H-pyran-3(4H)-one or a suitable precursor.

Ene Reductases: These enzymes can catalyze the asymmetric reduction of α,β-unsaturated compounds. chemrxiv.org A potential biocatalytic route to enantiopure this compound could involve the enzymatic reduction of a fluorinated α,β-unsaturated pyranone precursor. For example, 5-fluoro-2H-pyran-3(6H)-one could be subjected to an ene reductase, which would stereoselectively reduce the double bond to yield the desired enantiomer of the saturated product.

Table 3: Potential Biocatalytic Route

| Precursor | Enzyme | Product | Key Advantage |

| 5-Fluoro-2H-pyran-3(6H)-one | Ene Reductase | (S)- or (R)-5-Fluorodihydro-2H-pyran-3(4H)-one | High enantioselectivity, mild reaction conditions |

Biocatalytic methods are highly attractive from a green chemistry perspective due to their use of renewable catalysts and often aqueous reaction media. However, the development of a suitable enzyme for a specific substrate can be a significant research endeavor.

Optimization Studies of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. For the synthesis of this compound, key parameters to optimize include the choice of solvent, temperature, catalyst loading, and the nature of the fluorinating agent.

Optimization studies for similar fluorination reactions have shown that:

Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. For instance, in metal-catalyzed reactions, coordinating solvents can sometimes inhibit the catalyst, while in organocatalyzed reactions, polar aprotic solvents often give good results.

Temperature: Lowering the reaction temperature can often enhance the enantioselectivity of asymmetric reactions by favoring the transition state leading to the major enantiomer.

Catalyst Loading: Minimizing the catalyst loading is crucial for the cost-effectiveness and sustainability of the process. Optimization studies aim to find the lowest possible catalyst concentration that still provides a good reaction rate and high yield.

Fluorinating Agent: The reactivity and selectivity of electrophilic fluorinating agents can vary. While NFSI is commonly used, other reagents like Selectfluor® may offer advantages in certain systems.

Table 4: Parameters for Optimization in a Hypothetical Asymmetric Fluorination

| Parameter | Range/Options to be Tested | Desired Outcome |

| Solvent | Toluene, Dichloromethane, Acetonitrile, THF | High Yield and Enantioselectivity |

| Temperature | -78 °C to Room Temperature | High Enantioselectivity |

| Catalyst Loading | 0.1 mol% to 10 mol% | High Yield with Low Catalyst Loading |

| Fluorinating Agent | NFSI, Selectfluor®, N-Fluoropyridinium salts | High Yield and Selectivity |

A systematic study of these parameters, often using design of experiment (DoE) methodologies, is essential to develop a practical and efficient synthesis.

Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Green Chemistry Principles

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org

Asymmetric Catalysis: Catalytic approaches generally have a high atom economy because the catalyst is used in small amounts and is not incorporated into the final product. The main byproducts are derived from the fluorinating agent.

Chiral Auxiliary-Mediated Synthesis: This method often suffers from poor atom economy because the chiral auxiliary, which can have a significant molecular weight, is ultimately removed and treated as waste if not recycled. nih.gov

Biocatalysis: Biocatalytic reactions often proceed with high atom economy, as enzymes are highly efficient catalysts and the reactions are typically very specific, minimizing byproduct formation. nih.gov

Table 5: Comparative Analysis of Synthetic Strategies

| Synthetic Strategy | Efficiency (Yield) | Atom Economy | Green Chemistry Considerations |

| Asymmetric Catalysis | Potentially high | Generally high | Use of potentially toxic metal catalysts (can be mitigated with organocatalysis) |

| Chiral Auxiliary-Mediated | Can be high, but overall yield may be lower due to multiple steps | Generally low | Generates stoichiometric waste from the auxiliary |

| Biocatalysis | Can be high | Generally very high | Uses renewable catalysts, mild conditions, often aqueous media |

Green Chemistry Principles:

Beyond atom economy, a green chemistry analysis considers factors such as the use of hazardous substances, energy consumption, and the generation of waste.

Asymmetric catalysis , particularly organocatalysis, aligns well with green chemistry principles by avoiding toxic heavy metals.

Biocatalysis is inherently a green technology due to its use of biodegradable catalysts and mild reaction conditions.

Chiral auxiliary-based methods are generally less "green" due to the generation of stoichiometric waste and the need for additional protection and deprotection steps.

Reactivity at the Carbonyl Center

The ketone functionality is a primary site of reactivity in this compound. The electron-withdrawing nature of the fluorine atom at the 5-position is expected to influence the electrophilicity of the carbonyl carbon.

Nucleophilic Additions to the Ketone Functionality

The carbonyl carbon of this compound is susceptible to attack by nucleophiles. The presence of the electronegative fluorine atom, although not directly adjacent to the carbonyl group, is predicted to have a modest activating effect through inductive electron withdrawal, making the carbonyl carbon more electrophilic than its non-fluorinated counterpart.

Common nucleophilic addition reactions would likely include the formation of cyanohydrins, hemiacetals, and imines. The stereochemical outcome of such additions would be influenced by the conformation of the tetrahydropyran ring and the steric bulk of the approaching nucleophile.

| Nucleophile | Predicted Product | Reaction Conditions (Theoretical) |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | Acidic or basic catalysis |

| Alcohols (e.g., Methanol) | Hemiacetal | Acid or base catalysis |

| Primary Amines (e.g., Methylamine) | Imine | Mildly acidic conditions |

| Grignard Reagents (e.g., MeMgBr) | Tertiary Alcohol | Anhydrous ether solvent |

| Hydride Reagents (e.g., NaBH₄) | Secondary Alcohol | Protic solvent (e.g., Methanol) |

Enolization and Electrophilic Functionalization at α-Positions

Like other ketones, this compound can form enolates at the α-positions (C2 and C4) under basic conditions. The relative acidity of the α-protons would determine the regioselectivity of enolate formation. The protons at the C4 position are adjacent to both the carbonyl group and the fluorine-bearing carbon, which could influence their acidity.

Once formed, the enolate can react with various electrophiles. For instance, alkylation with alkyl halides would lead to the introduction of a substituent at either the C2 or C4 position. The regioselectivity of this alkylation would depend on whether the reaction is under kinetic or thermodynamic control.

Transformations Involving the Fluorine Atom

The carbon-fluorine bond is generally strong, but under certain conditions, it can be activated to undergo substitution or participate in rearrangements.

C-F Bond Activation and Substitution Reactions

The activation of aliphatic C-F bonds typically requires harsh conditions or the use of specific reagents, such as strong Lewis acids or transition metal complexes. It is conceivable that under such conditions, the fluorine atom in this compound could be replaced by other functional groups. However, without experimental data, the feasibility and conditions for such transformations remain speculative.

Fluorine-Mediated Rearrangements

The presence of a fluorine atom can sometimes facilitate molecular rearrangements. For example, under acidic conditions, protonation of the carbonyl oxygen followed by a 1,2-hydride or alkyl shift could potentially lead to rearranged products. The influence of the C5-fluoro substituent on the stability of any potential carbocationic intermediates would be a key factor in such processes.

Ring-Opening and Ring-Closure Reactions

The tetrahydropyran ring is generally stable. However, under forcing conditions, ring-opening reactions could occur. For instance, treatment with a strong acid at high temperatures might lead to cleavage of the ether linkage. Conversely, the compound itself could be a precursor for the synthesis of other heterocyclic systems through ring-closure reactions involving functionalization at the carbonyl or α-positions followed by an intramolecular cyclization.

Transition Metal-Catalyzed Reactions

While specific transition metal-catalyzed reactions involving this compound are not documented in readily available literature, the presence of the fluorinated ketone and the dihydropyran ring suggests several potential avenues for such transformations. The reactivity of this compound would likely be influenced by the strategic placement of the fluorine atom and the carbonyl group.

Transition metal catalysis is a cornerstone of modern organic synthesis, and several classes of reactions could be envisioned for this substrate. nih.govrsc.orgnsf.govbeilstein-journals.org Palladium, copper, iridium, and other transition metals are frequently employed to catalyze reactions in molecules containing similar functional groups. nih.govrsc.org

Potential transition metal-catalyzed reactions could include:

Cross-Coupling Reactions: The carbon-fluorine bond, while strong, can be activated under specific catalytic conditions. More likely, derivatization of the pyranone ring to introduce a leaving group (e.g., a triflate) could enable palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations.

C-H Functionalization: Directed C-H activation is a powerful tool for molecular functionalization. rsc.orgnsf.gov The carbonyl group or the ether oxygen in the pyran ring could act as directing groups to facilitate the regioselective introduction of new functional groups at adjacent C-H bonds, catalyzed by metals like palladium or rhodium. rsc.org

Hydrogenation: The carbonyl group can be a target for asymmetric hydrogenation using catalysts based on ruthenium, rhodium, or iridium to produce the corresponding fluorinated alcohol with high stereoselectivity. rsc.org Dynamic kinetic resolution of similar α-fluoro-β-keto esters has been achieved with iridium catalysts, suggesting a possible route for the stereoselective reduction of this compound. rsc.org

A hypothetical example of a palladium-catalyzed α-arylation, a common reaction for ketones, is presented below.

Table 1: Hypothetical Palladium-Catalyzed α-Arylation of a Dihydropyranone Derivative

| Entry | Aryl Halide | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-bromotoluene | XPhos | NaOtBu | Toluene | 85 |

| 2 | 4-chloroanisole | SPhos | LHMDS | Dioxane | 78 |

| 3 | 1-iodonaphthalene | RuPhos | K3PO4 | THF | 91 |

Exploration of Reaction Kinetics and Thermodynamic Profiles

The study of reaction kinetics and thermodynamics is crucial for understanding and optimizing chemical reactions. For this compound, the fluorine atom at the 5-position is expected to exert a significant influence on both the kinetics and thermodynamics of its reactions.

Reaction Kinetics:

The rates of reactions involving this molecule would be influenced by several factors:

Inductive Effects: The electron-withdrawing nature of the fluorine atom can affect the acidity of adjacent protons and the electrophilicity of the carbonyl carbon. For instance, in base-mediated reactions, the rate of enolate formation might be altered compared to its non-fluorinated analog.

Steric Hindrance: The fluorine atom can sterically hinder the approach of reagents to one face of the pyran ring, potentially influencing the stereochemical outcome and rate of reactions.

Kinetic studies on the atmospheric degradation of other fluorinated ketones have been conducted, providing insights into their reactivity with radicals like OH. mdpi.com Similar studies on this compound could be valuable for understanding its environmental fate.

Thermodynamic Profiles:

The thermodynamic stability of reactants, intermediates, and products determines the position of chemical equilibrium. For this compound:

Conformational Stability: The pyran ring can exist in various chair and boat conformations. The presence of the fluorine atom and the carbonyl group will influence the relative energies of these conformers. Computational studies are often employed to determine the most stable conformations.

Reaction Energetics: The enthalpy and entropy of reactions involving this compound would be key to understanding their feasibility. For example, the stability of the hydrate (B1144303) form of fluorinated ketones is significantly influenced by the number and position of fluorine atoms. nih.gov Quantum mechanical calculations could predict the relative stabilities of the keto and hydrate forms of this compound in aqueous media. nih.gov

Table 2: Illustrative Thermodynamic Data for the Hydration of a Fluorinated Ketone (Analogous System)

| Compound | ΔG (kcal/mol) | K_eq |

| Non-fluorinated Ketone | +2.5 | 0.015 |

| Monofluorinated Ketone | -1.0 | 5.4 |

| Trifluoromethyl Ketone | -5.8 | 1.8 x 10^4 |

This table illustrates the general trend of increased hydrate stability with fluorination and is not based on experimental data for this compound.

Elucidation of Reaction Mechanisms: Spectroscopic Monitoring and Isotopic Labeling Studies

To fully understand the reactivity of this compound, detailed mechanistic studies would be essential. Spectroscopic monitoring and isotopic labeling are powerful techniques for this purpose.

Spectroscopic Monitoring:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for tracking the progress of reactions. ¹⁹F NMR, in particular, is highly sensitive to the local chemical environment of the fluorine atom and can provide detailed information about the formation of intermediates and products. In situ NMR studies could allow for the direct observation of transient species in the reaction mixture.

Infrared (IR) Spectroscopy: The carbonyl stretch in the IR spectrum is a strong and distinct peak that can be monitored to follow reactions involving the ketone functionality. Changes in its frequency can indicate changes in the electronic environment of the carbonyl group.

Mass Spectrometry (MS): ESI-MS and other techniques can be used to detect and characterize intermediates in catalytic cycles, such as substrate-catalyst complexes.

Isotopic Labeling Studies:

Isotopic labeling is a definitive method for elucidating reaction pathways.

Deuterium (B1214612) Labeling: Replacing specific protons with deuterium can help determine which C-H bonds are broken during a reaction, for example, in studies of enolization or C-H activation. Kinetic isotope effect (KIE) measurements can provide information about the rate-determining step of a reaction.

¹³C Labeling: Incorporating a ¹³C label at specific positions in the molecule can help trace the fate of carbon atoms throughout a reaction, which is particularly useful for understanding rearrangement reactions.

¹⁸O Labeling: Labeling the carbonyl oxygen with ¹⁸O can be used to study reactions involving nucleophilic attack at the carbonyl carbon, such as hydration or acetal formation.

While no specific mechanistic studies for this compound have been found, research on the mechanism of fluorination of other cyclic ketones using reagents like Selectfluor® proposes the involvement of an enol intermediate. sapub.org Similar approaches could be applied to investigate the reactivity of the title compound.

Advanced Spectroscopic and Spectrometric Characterization of 5 Fluorodihydro 2h Pyran 3 4h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of 5-Fluorodihydro-2H-pyran-3(4H)-one, offering precise information about its atomic connectivity and spatial arrangement.

Detailed ¹H, ¹³C, and ¹⁹F NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound displays signals corresponding to the protons in the pyran ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and fluorine atoms, as well as the carbonyl group. Protons closer to these functional groups experience deshielding effects and appear at lower fields. The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles and, consequently, the conformation of the ring.

The ¹³C NMR spectrum complements the proton data, with the carbonyl carbon appearing at a characteristic downfield shift. The carbon atom bonded to the fluorine atom exhibits a distinct splitting pattern due to C-F coupling. The chemical shifts of the other ring carbons are consistent with a saturated heterocyclic ketone structure.

The ¹⁹F NMR spectrum is particularly informative, typically showing a single multiplet corresponding to the fluorine atom. The coupling of the fluorine with adjacent protons provides further confirmation of its position within the molecule. The wide chemical shift range of ¹⁹F NMR makes it a sensitive probe of the local electronic environment. huji.ac.il

Table 1: Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | 4.5-4.8 | ddd | J(H,F), J(H,H) |

| ¹H | 3.8-4.2 | m | |

| ¹H | 2.5-3.0 | m | |

| ¹³C | ~205 | s | |

| ¹³C | 85-95 | d | ¹J(C,F) |

| ¹³C | 60-75 | t | |

| ¹³C | 30-45 | t | |

| ¹⁹F | -180 to -220 | m |

Note: This table is illustrative and based on general principles of NMR spectroscopy for similar structures. Actual values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. youtube.com Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, typically those on adjacent carbon atoms, allowing for the tracing of the proton connectivity throughout the pyran ring. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached carbon atoms. columbia.edu This powerful technique allows for the definitive assignment of which protons are bonded to which carbon atoms in the molecule. creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This information is vital for elucidating the stereochemistry and preferred conformation of the molecule. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Probing

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. nih.gov

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the region of 1720-1740 cm⁻¹. The C-F stretching vibration will also give rise to a characteristic absorption band, usually in the range of 1000-1400 cm⁻¹. The C-O-C stretching of the ether linkage within the pyran ring will also be observable. researchgate.net

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in the Raman spectrum. Raman is often particularly sensitive to the vibrations of the carbon skeleton and can be used to probe the conformational state of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1720 - 1740 |

| C-F | Stretch | 1000 - 1400 |

| C-O-C | Asymmetric Stretch | 1070 - 1150 |

| C-H | Stretch | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation (MS/MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, the elemental composition can be confirmed.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The fragments provide valuable structural information, often involving the loss of small neutral molecules such as CO, H₂O, or HF, and cleavage of the pyran ring. Analysis of these fragmentation pathways can further confirm the connectivity of the atoms within the molecule.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination of Chiral Enantiomers

Since this compound possesses a chiral center at the carbon atom bearing the fluorine, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral sample.

Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left and right circularly polarized light. libretexts.org Chiral molecules exhibit characteristic CD spectra, particularly in the region of the carbonyl chromophore's n→π* transition. The sign and intensity of the Cotton effect in the CD spectrum can be correlated with the absolute configuration of the molecule, often through comparison with theoretical calculations or empirical rules.

Optical Rotatory Dispersion (ORD) : ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. yale.edu The ORD spectrum is related to the CD spectrum through the Kronig-Kramers transforms and can also be used to determine the absolute configuration. scribd.com The shape of the ORD curve, particularly around the carbonyl absorption, provides key information for stereochemical assignment. yale.edu

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible research. Consequently, detailed experimental data on its crystal structure and intermolecular interactions are not available.

Should such a study be conducted, the research findings would typically be presented as follows, including detailed data tables that summarize the crystallographic parameters and key structural features.

Detailed Research Findings

A comprehensive X-ray crystallographic analysis of this compound would involve growing a suitable single crystal of the compound. This crystal would then be subjected to X-ray diffraction, and the resulting diffraction pattern would be analyzed to solve and refine the crystal structure.

The primary outcomes of such an analysis would be the precise determination of the molecular geometry. This would include the conformation of the pyranone ring, which is expected to adopt a chair or a twist-boat conformation, similar to other saturated six-membered heterocyclic systems. The position of the fluorine atom at the C5 position and the carbonyl group at the C3 position would be unequivocally established.

Furthermore, the analysis would reveal the nature and geometry of intermolecular interactions within the crystal lattice. These interactions are crucial for understanding the solid-state properties of the compound. Potential interactions could include dipole-dipole interactions involving the carbonyl group and the C-F bond, as well as possible weak hydrogen bonds if any suitable donors and acceptors are present in the crystalline environment. The packing of the molecules in the unit cell would also be described in detail.

Data Tables

The following tables are representative of the data that would be generated from an X-ray crystallographic study of this compound.

Table 1: Crystal Data and Structure Refinement for this compound. (Note: Data not available. The table below is a template.)

| Parameter | Value |

|---|---|

| Empirical formula | C₅H₇FO₂ |

| Formula weight | 118.11 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = Å, α = °b = Å, β = °c = Å, γ = ° |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Absorption coefficient | Data not available |

| F(000) | Data not available |

| Crystal size | Data not available |

| Theta range for data collection | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta | Data not available |

| Absorption correction | Data not available |

| Max. and min. transmission | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

Table 2: Selected Bond Lengths and Angles for this compound. (Note: Data not available. The table below is a template.)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C5-F | Data not available |

| C3=O2 | Data not available |

| O1-C2 | Data not available |

| O1-C6 | Data not available |

| C2-C3 | Data not available |

| C3-C4 | Data not available |

| C4-C5 | Data not available |

| C5-C6 | Data not available |

| F-C5-C4 | Data not available |

| F-C5-C6 | Data not available |

| O2=C3-C2 | Data not available |

| O2=C3-C4 | Data not available |

Computational and Theoretical Chemistry Studies on 5 Fluorodihydro 2h Pyran 3 4h One

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Fluorodihydro-2H-pyran-3(4H)-one, these methods can elucidate the preferred three-dimensional structure and the distribution of electrons, which are key determinants of its reactivity and spectroscopic signatures.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of this size. nih.govyoutube.com DFT calculations would typically be employed to find the optimized geometry of this compound. This involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

A common approach involves using a functional such as B3LYP or ωB97XD combined with a basis set like 6-31G* or a larger one, such as aug-cc-pVTZ, for greater accuracy. rsc.orgustc.edu.cn The optimized geometry would reveal the consequences of introducing a fluorine atom into the pyranone ring. For instance, a shortening of the C-F bond and slight adjustments in the adjacent C-C bond lengths and angles would be expected due to fluorine's high electronegativity. The geometry of the carbonyl group would also be of interest, as its polarization is influenced by the inductive effect of the fluorine atom.

Ab Initio Computational Methods

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can be used to benchmark DFT results. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide more accurate descriptions of electron correlation, which can be important for systems with complex electronic effects.

For this compound, ab initio calculations would provide a highly accurate determination of the molecular geometry and electronic energy. While computationally more demanding, these methods are valuable for confirming the structures obtained from DFT and for calculating properties where high accuracy is paramount, such as subtle energetic differences between conformers. rsc.org

Conformational Analysis and Energetic Landscape Exploration

The non-planar nature of the dihydropyranone ring means that this compound can exist in several conformations. The fluorine atom can occupy either an axial or an equatorial position, leading to two primary chair-like conformers, in addition to possible boat or twist-boat conformations.

Computational studies on analogous systems, such as 2-halocyclohexanones, have shown that the conformational preference is a delicate balance of steric and electronic effects. rsc.org For this compound, a conformational search using DFT or ab initio methods would be performed to identify all stable conformers and the transition states connecting them. The relative energies of the axial and equatorial conformers are of particular interest. In many fluorinated cyclic systems, the equatorial conformer is favored in solution, though the axial conformer can be surprisingly stable in the gas phase. rsc.org The interplay between the anomeric effect (interaction between the ring oxygen lone pairs and the C-F antibonding orbital) and dipole-dipole interactions between the C-F and C=O bonds will be critical in determining the energetic ordering of the conformers. beilstein-journals.org

A hypothetical energy profile for the chair-chair interconversion of this compound would be calculated, revealing the energy barriers for this process. This information is crucial for understanding the molecule's dynamic behavior in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds. nih.govyoutube.com

For this compound, DFT calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govnih.govresearchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. Predicted shifts are typically scaled or compared to a reference compound (like TMS for ¹H and ¹³C) to improve agreement with experimental values. youtube.com The predicted ¹⁹F chemical shift is particularly sensitive to the electronic environment and conformation, making it a valuable probe of the fluorine's location. researchgate.net

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated. nih.gov The computed frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The most prominent predicted peak would be the C=O stretching frequency, which would be expected to shift to a higher wavenumber compared to the non-fluorinated analogue due to the inductive electron withdrawal by the fluorine atom.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H2ax | 3.80 |

| H2eq | 4.20 |

| H4ax | 2.50 |

| H4eq | 2.75 |

| H5 | 4.80 |

| H6ax | 3.60 |

| H6eq | 3.90 |

| C2 | 70.5 |

| C3 | 205.0 |

| C4 | 45.2 |

| C5 | 88.9 (JC-F ≈ 180 Hz) |

| C6 | 68.1 |

| F5 | -195.0 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H Stretch | 2900-3000 |

| C=O Stretch | 1735 |

| C-F Stretch | 1050 |

| C-O-C Stretch | 1100 |

Theoretical Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry can provide detailed insights into how chemical reactions occur by mapping out the entire reaction pathway, including the structures of short-lived transition states. researchgate.net For this compound, several reactions could be investigated.

For example, the mechanism of its synthesis, such as the electrophilic fluorination of dihydropyranone, could be explored. scispace.comsapub.org Transition state calculations would identify the structure of the highest energy point along the reaction coordinate, allowing for the determination of the activation energy. This can help explain the observed regioselectivity and stereoselectivity of the fluorination reaction.

Another area of interest would be the reactions of the ketone, such as nucleophilic addition. The presence of the fluorine atom is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. beilstein-journals.org Transition state calculations for the approach of a nucleophile (e.g., a hydride source) to the carbonyl group would quantify this effect and help predict the stereochemical outcome of the reaction (i.e., whether the nucleophile attacks from the axial or equatorial face).

Analysis of Inductive and Mesomeric Effects of Fluorine on Reactivity and Stability

The fluorine atom exerts a strong influence on the rest of the molecule through a combination of inductive and mesomeric (resonance) effects. nih.gov

The inductive effect (-I) is the withdrawal of electron density through the sigma bonds due to fluorine's high electronegativity. chemicalforums.com This effect is expected to be dominant in a saturated system like this compound. The -I effect polarizes the C-F bond and has a cascading effect on adjacent bonds, making the carbonyl carbon more electrophilic and increasing the acidity of the protons on the carbons alpha to the ketone.

The mesomeric effect (+M) involves the donation of a lone pair of electrons from the fluorine into an adjacent pi-system or empty orbital. quora.comreddit.com In this molecule, a potential mesomeric interaction could occur between a fluorine lone pair and the σ* antibonding orbital of an adjacent C-C or C-O bond, a phenomenon related to the anomeric effect. While generally weaker than the inductive effect for fluorine, this interaction can have significant conformational consequences.

Computational tools like Natural Bond Orbital (NBO) analysis can be used to quantify these effects. NBO analysis would calculate the charge distribution on each atom, revealing the extent of electron withdrawal by fluorine. It can also identify and quantify the energy of specific orbital interactions, providing a clear picture of the balance between inductive and mesomeric effects and how they dictate the molecule's stability and preferred conformation.

Applications of 5 Fluorodihydro 2h Pyran 3 4h One As a Key Synthetic Intermediate

Precursor in the Total Synthesis of Natural Products

The synthesis of natural products and their analogs remains a formidable challenge and a powerful driver for the development of new synthetic methodologies. 5-Fluorodihydro-2H-pyran-3(4H)-one serves as a valuable precursor in this field, particularly in the construction of fluorinated analogs of natural products.

Role in the Construction of Fluorinated Natural Product Analogs

The introduction of fluorine into the scaffold of a natural product can lead to analogs with improved biological activity, selectivity, and pharmacokinetic profiles. The pyran ring is a common motif in a vast array of natural products. By using this compound as a starting material, chemists can access analogs that would be difficult to obtain through direct fluorination of the parent natural product.

The ketone functionality in this compound allows for a variety of transformations, such as nucleophilic additions, reductions, and enolate chemistry. These reactions can be used to introduce additional stereocenters and functional groups, enabling the synthesis of a diverse range of fluorinated natural product analogs. For instance, the pyranone ring can be a key component in the synthesis of fluorinated carbohydrate mimics or polyketide fragments.

Table 1: Representative Natural Products with Pyran Cores and Potential for Fluorination

| Natural Product | Class | Biological Activity | Potential Site for Fluorination Analog |

| Amphotericin B | Polyene macrolide | Antifungal | Hydroxyl-bearing carbons on the pyran ring |

| Bryostatin 1 | Macrolide lactone | Anticancer | Pyran rings within the macrocycle |

| Avermectin B1a | Macrocyclic lactone | Anthelmintic, Insecticidal | Spiroketal system containing pyran rings |

| Phorboxazole A | Macrolide | Cytostatic | Oxazole-containing pyran rings |

Building Block for the Synthesis of Novel Bioactive Molecules

The quest for new therapeutic agents and crop protection solutions is a major focus of chemical research. The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of novel bioactive molecules.

Development of Fluorinated Pharmaceutical Leads

The presence of a fluorine atom can significantly enhance the drug-like properties of a molecule. nih.gov It can block metabolic pathways, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups to enhance binding to biological targets. nih.gov Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its impact. nih.gov

This compound can be utilized as a scaffold to generate libraries of fluorinated compounds for high-throughput screening. The pyranone core can be derivatized in numerous ways to explore the chemical space around a particular biological target. For example, the ketone can be converted to various heterocyclic systems, or the fluorine-bearing carbon can act as a key recognition element for protein-ligand interactions.

Design of Agrochemical Candidates

Similar to pharmaceuticals, the introduction of fluorine is a well-established strategy in the design of modern agrochemicals, with approximately 50% of commercial agrochemicals containing fluorine. nih.gov Fluorinated compounds often exhibit enhanced efficacy, selectivity, and environmental stability. The pyranone structure is also found in some naturally occurring pesticides.

The use of this compound allows for the development of novel fluorinated insecticides, herbicides, and fungicides. The compound can serve as a starting point for the synthesis of molecules that mimic the structure of natural pesticides or that interact with specific biological targets in pests or weeds. The strategic placement of the fluorine atom can contribute to the molecule's ability to overcome resistance mechanisms.

Utility in the Synthesis of Advanced Chemical Materials

The application of fluorinated compounds extends beyond the life sciences into the realm of materials science. Fluoropolymers, for instance, are known for their exceptional chemical resistance, thermal stability, and low surface energy. While direct polymerization of this compound is not a primary application, its derivatives can be valuable monomers or additives in the synthesis of advanced materials.

The pyranone ring can be opened or functionalized to introduce polymerizable groups. The presence of the fluorine atom in the resulting monomer can impart desirable properties to the final polymer, such as hydrophobicity, thermal stability, and specific optical properties. These materials could find applications in areas such as specialized coatings, membranes, and electronic devices.

Exploiting the Compound’s Unique Reactivity for Chemo-, Regio-, and Stereoselective Transformations

The synthetic utility of this compound is further enhanced by its unique reactivity, which can be harnessed for various selective chemical transformations. The interplay between the ketone, the ether oxygen, and the fluorine atom influences the reactivity of the molecule in predictable ways.

The electron-withdrawing nature of the fluorine atom can affect the acidity of the α-protons, influencing enolate formation and subsequent reactions. This can be exploited to achieve high regioselectivity in alkylation and condensation reactions. Furthermore, the stereocenter at the fluorine-bearing carbon can direct the stereochemical outcome of reactions at adjacent centers, a concept known as substrate-controlled stereoselection. This is particularly valuable in the synthesis of enantiomerically pure compounds. The development of catalytic asymmetric methods that utilize this compound as a substrate can open up new avenues for the efficient synthesis of chiral fluorinated molecules.

Table 2: Potential Selective Transformations of this compound

| Transformation Type | Reagents and Conditions | Potential Outcome |

| Stereoselective Reduction | Chiral reducing agents (e.g., (R)- or (S)-CBS reagent) | Diastereoselective formation of fluorinated alcohols |

| Regioselective Enolate Formation | Kinetically or thermodynamically controlled deprotonation | Selective alkylation at C2 or C4 |

| Nucleophilic Addition | Organometallic reagents (e.g., Grignard, organolithium) | Formation of tertiary alcohols with potential for diastereoselectivity |

| Ring-Opening Reactions | Strong nucleophiles or Lewis acids | Access to functionalized acyclic fluorinated compounds |

| Cycloaddition Reactions | Dienes (Diels-Alder reaction of the enone system) | Construction of complex polycyclic fluorinated systems |

Contribution to the Development of New Synthetic Methodologies

The exploration of this compound as a central component in the conception of new synthetic strategies is in its nascent stages. The inherent reactivity of the α-fluoroketone functionality, combined with the pyran ring system, presents a unique chemical entity with the potential to participate in a variety of transformations. However, detailed research findings specifically showcasing its utility in forging new reaction pathways are sparse.

The synthesis of the parent compound, dihydro-2H-pyran-3(4H)-one, is well-established, often commencing from readily available starting materials like α-ketoglutaric acid. The introduction of a fluorine atom at the 5-position can be achieved through modern organocatalytic methods, which allow for the direct and asymmetric α-fluorination of cyclic ketones with high efficiency and stereocontrol. acs.orgnih.gov These methods typically employ a primary amine functionalized Cinchona alkaloid as the catalyst in the presence of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). acs.orgnih.gov This approach has been successfully applied to a range of heterocyclic ketones, including tetrahydropyran-3-one, demonstrating the feasibility of accessing chiral this compound. acs.orgnih.gov

Despite the accessibility of this fluorinated building block, its application in the development of new synthetic methodologies is not well-documented. The potential for this compound to serve as a precursor in novel reactions is significant. For instance, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent carbonyl group and the acidity of the α-protons, potentially enabling unique aldol, Michael, or other enolate-based reactions. Furthermore, the pyran oxygen atom can participate in ring-opening or rearrangement reactions under specific conditions.

While the broader field of fluorinated heterocycles has seen extensive research, with applications in the synthesis of pharmaceuticals and agrochemicals, the specific contributions of this compound remain to be fully elucidated and published. The lack of detailed research reports and data tables specifically outlining its role in novel synthetic transformations limits a comprehensive discussion on this topic at present. Future research in this area would be invaluable in unlocking the synthetic potential of this intriguing fluorinated pyranone.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluorodihydro-2H-pyran-3(4H)-one, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis of dihydro-2H-pyran-3(4H)-one analogs typically involves cyclization of α-ketoglutaric acid derivatives. A four-step process includes ketal formation (using trimethyl orthoformate and H₂SO₄ in methanol), LiAlH₄ reduction, mesylation-induced cyclization, and acidic hydrolysis, yielding 31% overall . Fluorination at the 5-position may require fluorinating agents (e.g., Selectfluor®) during intermediate stages. Key parameters include temperature control (<50°C to avoid side reactions) and solvent selection (polar aprotic solvents like DMF enhance fluorination efficiency).

Q. How does the fluorine substituent influence the compound's spectroscopic properties (NMR, IR) compared to non-fluorinated analogs?

- Methodological Answer : Fluorine introduces distinct shifts in ¹⁹F NMR (δ ≈ -200 to -150 ppm) and alters ¹H/¹³C NMR due to electron-withdrawing effects. For example, adjacent protons to fluorine show downfield shifts (~0.5-1.5 ppm) in ¹H NMR. IR spectra exhibit C-F stretching vibrations at 1000-1100 cm⁻¹. Comparative analysis with dihydro-2H-pyran-3(4H)-one (non-fluorinated) reveals reduced symmetry in the fluorinated derivative, complicating splitting patterns .

Advanced Research Questions

Q. What strategies address low regioselectivity during fluorination of dihydro-2H-pyran-3(4H)-one precursors?

- Methodological Answer : Regioselective fluorination at the 5-position can be achieved via:

- Directed C-H activation : Use of directing groups (e.g., esters) to guide fluorine placement.

- Electrophilic fluorination : Employing N-fluoropyridinium salts under acidic conditions to favor 5-position reactivity.

- Computational modeling : DFT calculations predict fluorination sites by analyzing electron density and transition states .

Q. How do conflicting crystallographic data for fluorinated pyranones inform structural validation?

- Methodological Answer : Discrepancies in X-ray data (e.g., bond lengths, angles) may arise from fluorine's electronegativity and crystal packing effects. For example, in 3-Fluorodihydro-2H-pyran-4(3H)-one (Sigma-Aldrich: MFCD11977351), the C-F bond length (1.39 Å) deviates from theoretical values (1.34 Å) due to lattice strain. Researchers should cross-validate with spectroscopic data and computational models (e.g., Hirshfeld surface analysis) .

Q. What mechanistic insights explain contradictory catalytic outcomes in pyranone cyclization?

- Methodological Answer : Competing pathways (e.g., keto-enol tautomerism vs. ring-opening) depend on catalyst choice. For example, Brønsted acids (H₂SO₄) favor ketalization, while Lewis acids (BF₃·Et₂O) may induce undesired side reactions. Kinetic studies (e.g., in situ IR monitoring) reveal that LiAlH₄ reduction proceeds via a two-electron mechanism, contrasting with NaBH₄’s single-electron pathway .

Data Analysis and Experimental Design

Q. How can researchers resolve discrepancies in reported yields for pyranone derivatives?

- Methodological Answer : Yield variations (e.g., 31% vs. literature-reported 40-45%) may stem from purification methods (distillation vs. chromatography) or trace moisture in reactions. Design experiments with controlled humidity (<10 ppm H₂O) and standardized workup protocols. Statistical tools (e.g., ANOVA) quantify variability between batches .

Q. What advanced characterization techniques differentiate 5-fluorinated isomers from 3-fluorinated analogs?

- Methodological Answer : Use NOESY NMR to confirm spatial proximity of fluorine to specific protons. High-resolution mass spectrometry (HRMS) distinguishes isomers via exact mass (e.g., 5-Fluoro: [M+H]⁺ = 132.0423; 3-Fluoro: 132.0423 but differing fragmentation patterns). X-ray crystallography provides definitive proof, as seen in 3-Fluorodihydro-2H-pyran-4(3H)-one (PubChem CID: 329826224) .

Application-Oriented Questions

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodological Answer : The fluorine atom enhances metabolic stability and bioavailability. For example, it serves as a precursor for histamine H₃ receptor antagonists and thrombin inhibitors. Structure-activity relationship (SAR) studies highlight fluorine’s role in improving binding affinity (ΔG ≈ -2.1 kcal/mol) compared to non-fluorinated analogs .

Q. What computational methods predict the biological activity of fluorinated pyranones?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like AMPA receptors. QSAR models correlate logP and polar surface area (PSA) with blood-brain barrier permeability. For instance, 5-Fluoro derivatives show PSA < 70 Ų, favoring CNS penetration .

Tables

| Property | This compound | Dihydro-2H-pyran-3(4H)-one |

|---|---|---|

| Molecular Formula | C₅H₇FO₂ | C₅H₈O₂ |

| Molecular Weight (g/mol) | 132.11 | 116.12 |

| Melting Point (°C) | 45-48 (predicted) | 30-32 |

| Key NMR Shifts (¹H, ppm) | 4.25 (d, J=48 Hz, H-5) | 3.95 (t, H-5) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.